![molecular formula C13H23NO3Si B13999989 N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline typically involves the reaction of aniline with a silylating agent such as triethoxysilane. The reaction is usually carried out under inert gas conditions (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The reaction mixture is heated to a temperature range of 132-142°C under reduced pressure (4 mmHg) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
化学反应分析
Types of Reactions
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Silanols and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted silyl ethers.
科学研究应用
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline has a wide range of applications in scientific research:
Biology: Employed in surface modification of biomaterials to enhance biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized as an adhesion promoter in coatings, sealants, and adhesives.
作用机制
The mechanism of action of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline involves its ability to form strong bonds with various substrates through its silyl ether group. This property makes it an effective coupling agent and adhesion promoter. The compound interacts with molecular targets such as hydroxyl groups on surfaces, leading to enhanced adhesion and stability .
相似化合物的比较
Similar Compounds
- (N-Phenylamino)methyltriethoxysilane
- N-Phenylaminomethyltriethoxysilane
- Anilinomethyl-triethoxysilane
Uniqueness
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline is unique due to its specific combination of aniline and silyl ether groups, which provides it with distinct properties such as enhanced reactivity and versatility in various applications. Compared to other similar compounds, it offers improved performance in adhesion promotion and surface modification .
属性
分子式 |
C13H23NO3Si |
|---|---|
分子量 |
269.41 g/mol |
IUPAC 名称 |
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline |
InChI |
InChI=1S/C13H23NO3Si/c1-5-15-18(4,16-6-2)17-12(3)14-13-10-8-7-9-11-13/h7-12,14H,5-6H2,1-4H3 |
InChI 键 |
VELDVSSSOKBHCP-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C)(OCC)OC(C)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



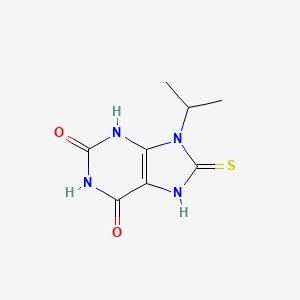
![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
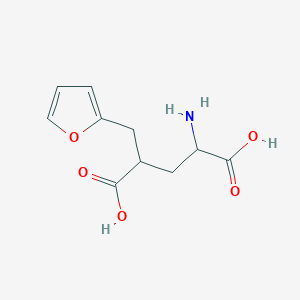
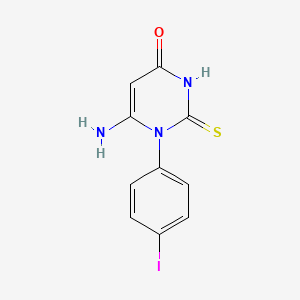
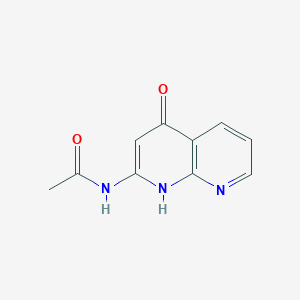
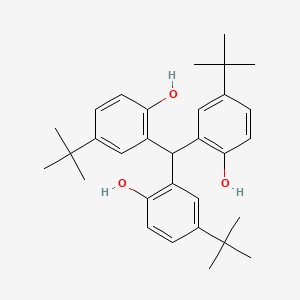

![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)

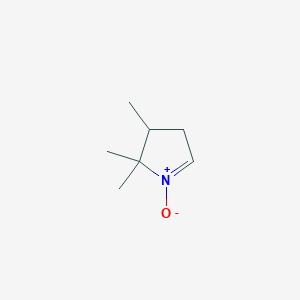
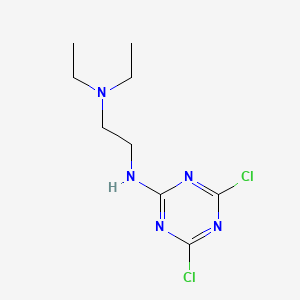

![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
